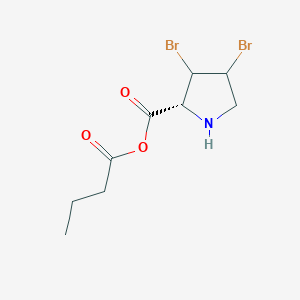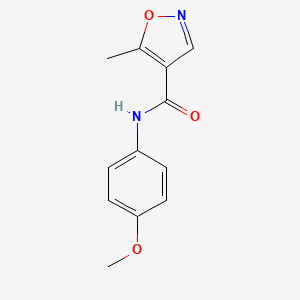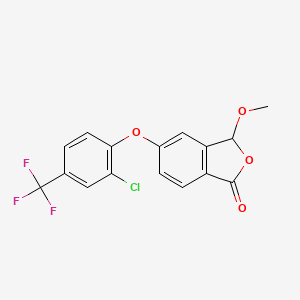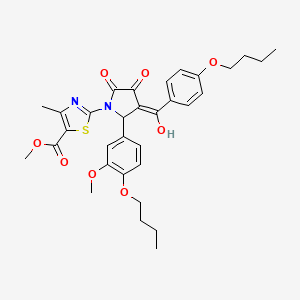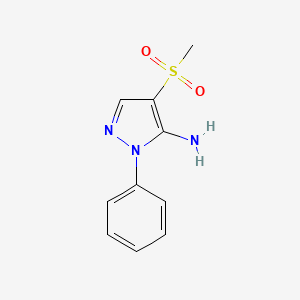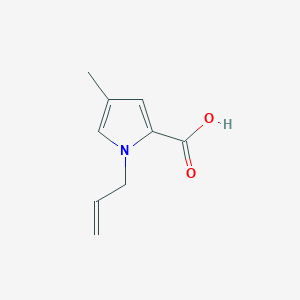![molecular formula C17H22N2O4 B12880202 2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-58-5](/img/structure/B12880202.png)
2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups at positions 2 and 6, and an isoxazole ring attached to the nitrogen atom of the benzamide via a tert-pentyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a hydroxylamine derivative and an oxidizing agent.
Attachment of the Isoxazole Ring to the Benzamide Core: The isoxazole ring is then attached to the benzamide core through a nucleophilic substitution reaction. This step involves the reaction of the isoxazole with a benzoyl chloride derivative in the presence of a base.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a chitin synthesis inhibitor, the compound binds to and inhibits the activity of enzymes involved in the biosynthesis of chitin, a key component of the exoskeleton in insects . This inhibition disrupts the formation of the exoskeleton, leading to the death of the insect.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: This compound has similar structural features but with different substituents on the phenyl ring, which can affect its biological activity.
5-Benzoylamino-3-phenylisoxazole: Another related compound with a benzoylamino group attached to the isoxazole ring, known for its chitin synthesis inhibition properties.
Uniqueness
2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide is unique due to the presence of the tert-pentyl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and specificity compared to other similar compounds.
Propiedades
Número CAS |
82558-58-5 |
|---|---|
Fórmula molecular |
C17H22N2O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C17H22N2O4/c1-6-17(2,3)13-10-14(23-19-13)18-16(20)15-11(21-4)8-7-9-12(15)22-5/h7-10H,6H2,1-5H3,(H,18,20) |
Clave InChI |
BKMCGVBLUIYGED-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)

![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)

